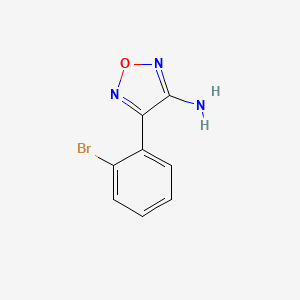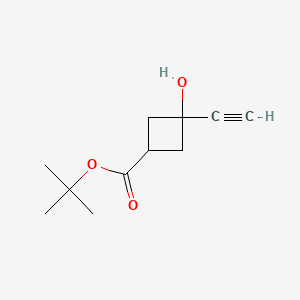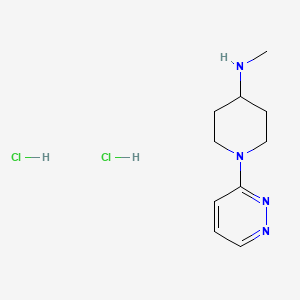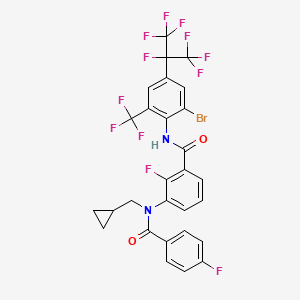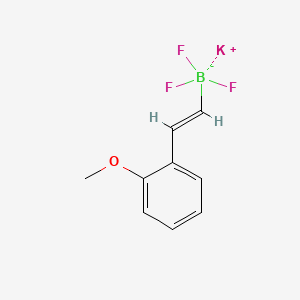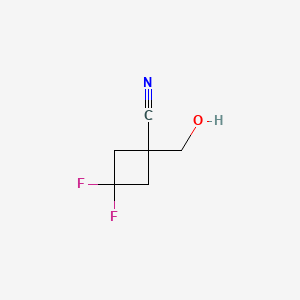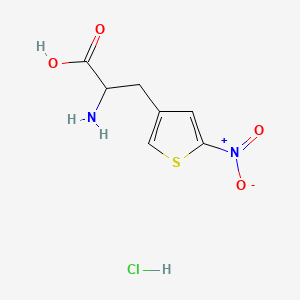
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a nitro group at the 5-position and an amino group at the 2-position, making it a unique derivative of propanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride typically involves the nitration of a thiophene derivative followed by the introduction of the amino and propanoic acid groups. One common method includes the following steps:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitrothiophene is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Introduction of Propanoic Acid Group: The resulting compound is then reacted with a suitable reagent to introduce the propanoic acid group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Amino-3-(5-aminothiophen-3-yl)propanoic acid.
Substitution: Formation of acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The amino and propanoic acid groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
- 2-Amino-3-(7-methyl-1H-indol-5-yl)propanoic acid
Uniqueness
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride is unique due to the presence of the nitrothiophene moiety, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for redox reactions, while the thiophene ring provides stability and aromaticity. These features distinguish it from other similar compounds and make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9ClN2O4S |
|---|---|
Peso molecular |
252.68 g/mol |
Nombre IUPAC |
2-amino-3-(5-nitrothiophen-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O4S.ClH/c8-5(7(10)11)1-4-2-6(9(12)13)14-3-4;/h2-3,5H,1,8H2,(H,10,11);1H |
Clave InChI |
UTVXDQPLXJKRQC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


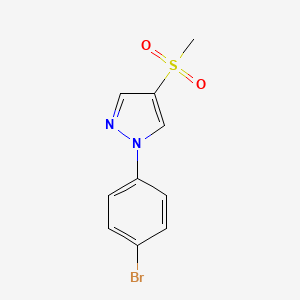
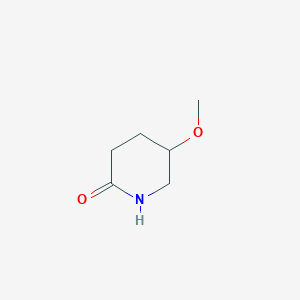
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)
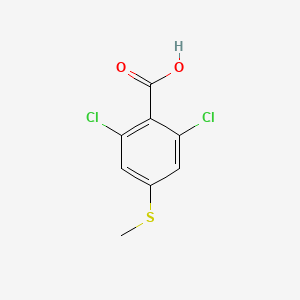
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
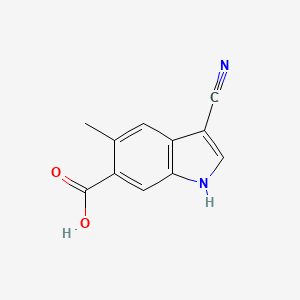
![{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
